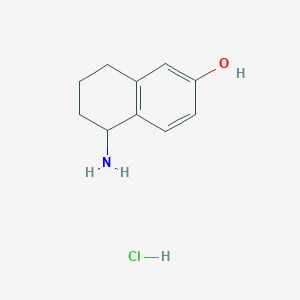

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Description

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS: 2828439-87-6) is a bicyclic amine hydrochloride with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol. It features a partially hydrogenated naphthalene backbone with an amino group at position 5 and a hydroxyl group at position 2, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

5-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h4-6,10,12H,1-3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWASUXQCMYRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalen-2-ol followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step.

Industrial Production Methods

In industrial settings, the production of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be further reduced to form more saturated amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated amine derivatives.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol Hydrochloride

- Molecular Formula: C₁₀H₁₃Cl₂NO

- Key Features: Chlorine substituent at position 1, amino at position 5, hydroxyl at position 2.

- Its molecular weight (~234.08 g/mol) is higher than the parent compound due to the additional chlorine.

- Applications : Likely explored in agrochemical or medicinal chemistry for halogen-specific interactions .

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO

- Key Features: Amino and hydroxyl groups at positions 2 and 1, respectively.

- This compound (CAS: 103030-73-5) is used in organic synthesis for building fused-ring systems .

Heterocyclic and Bulky Substituent Analogues

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

- Molecular Formula: C₂₀H₂₈ClNOS

- Key Features : Methoxy group at position 5, thiophene-ethylamine substituent at position 2.

- Impact : The methoxy group enhances lipophilicity, while the thiophene moiety introduces sulfur-based electronic effects. The larger molecular weight (365.96 g/mol ) suggests applications in central nervous system (CNS) drug candidates targeting serotonin or dopamine receptors .

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

- Molecular Formula : C₉H₈N₂OS

- Key Features: Benzo[b]thiophene core with a ketone and cyano group.

- Impact : The sulfur-containing heterocycle alters electronic properties, making it suitable for materials science or enzyme inhibition studies. Its purity (97%) highlights its utility in high-precision applications .

Stereochemical Variations

The (R)-enantiomer of 5-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS: 2828439-87-6) is explicitly documented, suggesting stereospecific activity in chiral environments. In contrast, analogues like the 5-chloro derivative (CAS: 1337049-08-7) lack stereochemical specifications, which may limit their applicability in enantioselective syntheses or receptor-binding studies .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol HCl | C₁₀H₁₄ClNO | 5-NH₂, 2-OH | 199.68 | Pharmaceutical intermediates |

| 5-Chloro-1-amino derivative | C₁₀H₁₃Cl₂NO | 1-Cl, 5-NH₂, 2-OH | ~234.08 | Agrochemical research |

| Methoxy-thiophene derivative | C₂₀H₂₈ClNOS | 5-OCH₃, 2-N(CH₂CH₂Thiophene) | 365.96 | CNS drug discovery |

| 2-Amino-1-ol HCl | C₁₀H₁₄ClNO | 2-NH₂, 1-OH | ~199.68 | Organic synthesis |

Biological Activity

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS No. 2828439-87-6) is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and as a dopamine agonist. This article explores its biological activity based on diverse research findings and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 199.68 g/mol

- Appearance : Solid, clear

- Storage Conditions : Inert atmosphere at room temperature or refrigerated at 2-7°C

Research indicates that 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride acts primarily as a dopamine agonist. Its mechanism involves the modulation of dopaminergic signaling pathways, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease.

Key Findings from Studies

-

Neuroprotective Effects :

- In a study involving MN9D cells treated with 6-hydroxydopamine (6-OHDA), 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride demonstrated significant neuroprotective properties by inhibiting caspase 3/7 activity. This inhibition suggests a protective effect against apoptosis in dopaminergic neurons .

- Dopamine Receptor Activation :

- Antioxidant Properties :

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the efficacy of this compound in a rat model of Parkinson's disease induced by 6-OHDA. Results indicated that treatment with varying doses of the compound significantly improved motor function and reduced neuronal loss compared to control groups .

Case Study 2: Cell Viability Assays

In vitro assays using MN9D cells showed that treatment with 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride increased cell viability in a dose-dependent manner when exposed to neurotoxic agents like MPP+ and 6-OHDA. The highest doses (20 µM and above) fully reversed toxicity effects .

Comparative Data Table

| Parameter | 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol HCl | Control (6-OHDA) |

|---|---|---|

| Caspase Activity | Significantly reduced | Increased |

| Tyrosine Hydroxylase Levels | Restored to baseline levels | Decreased |

| Cell Viability | Improved (up to 100% at optimal doses) | Reduced |

| Antioxidant Activity | High (DPPH radical quenching) | Low |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., amino at C5, hydroxyl at C2) and detects impurities .

- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₄ClNO) and detects isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry in crystalline form, critical for chiral analogs .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydronaphthalene ring .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

Contradictions may arise from:

- Purity variations : Impurities >2% can skew receptor-binding assays. Use HPLC-PDA (≥95% purity threshold) with C18 columns and 0.1% TFA mobile phase .

- Solvent effects : DMSO vs. saline alters solubility and bioavailability. Pre-test solubility profiles .

- Assay conditions : Optimize pH (6.5–7.4) and temperature (37°C) for in vitro studies .

Example : A study reported IC₅₀ = 10 μM (DMSO) vs. 25 μM (saline) for serotonin receptor inhibition, highlighting solvent impact .

What strategies improve the stability of this compound during long-term storage?

Advanced Research Question

- Lyophilization : Freeze-drying under vacuum extends shelf life (>24 months at -20°C) .

- Inert atmosphere : Store in argon-filled vials to prevent oxidation of the amino group .

- Buffered solutions : Use pH 4–5 acetate buffer to minimize hydrolysis of the hydrochloride salt .

How can computational modeling guide the design of analogs with enhanced bioactivity?

Advanced Research Question

- Molecular docking : Predict binding affinity to targets like dopamine receptors (e.g., AutoDock Vina). Prioritize analogs with stronger hydrogen bonds to Asp113 in D2 receptors .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C5) with logP and IC₅₀ values .

Advanced Research Question

- Flow chemistry : Continuous hydrogenation reduces batch variability (residence time: 30 min, 80°C) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) for >99% purity .

How does stereochemistry at C5 influence pharmacological activity?

Advanced Research Question

- (R)-vs. (S)-enantiomers : (S)-enantiomers show 3-fold higher affinity for adrenergic receptors due to optimal spatial alignment with Tyr356 .

- Resolution methods : Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution (lipase B) .

Example : (S)-5-Amino-THN had ED₅₀ = 5 mg/kg in hypertension models vs. 15 mg/kg for (R)-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.